molecular formula C7H8BrFN2 B12076007 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine

Katalognummer: B12076007
Molekulargewicht: 219.05 g/mol
InChI-Schlüssel: ISKOLSARSYTWAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8BrFN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine typically involves the halogenation of a pyridine derivative followed by amination. One common method is the bromination of 2-fluoropyridine, followed by the introduction of an ethanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • 2-(5-fluoropyridin-3-yl)ethan-1-amine
  • 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
  • 1-(2-fluoropyridin-3-yl)ethan-1-amine

Uniqueness

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H8BrFN2

Molekulargewicht

219.05 g/mol

IUPAC-Name

1-(5-bromo-2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8BrFN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3

InChI-Schlüssel

ISKOLSARSYTWAP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(N=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.